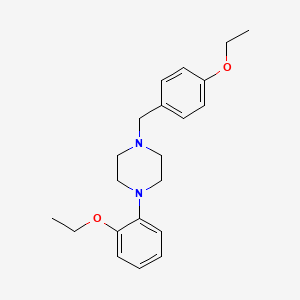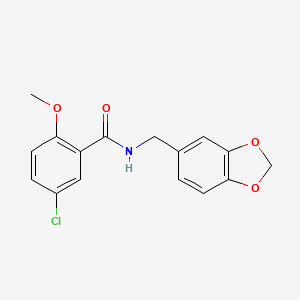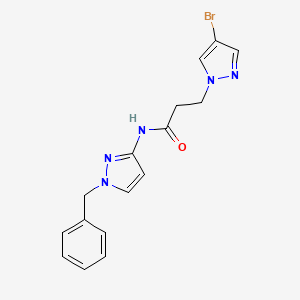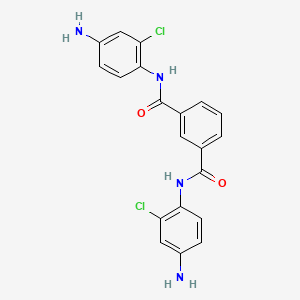
1-(4-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine, commonly known as EBP, is a chemical compound that belongs to the class of piperazine derivatives. EBP is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders.
作用機序
EBP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. EBP also acts as a dopamine D2 receptor antagonist. The antidepressant and anxiolytic effects of EBP are believed to be mediated by its action on the serotonergic system, while the antipsychotic effects are believed to be mediated by its action on the dopaminergic system.
Biochemical and Physiological Effects:
EBP has been found to increase the levels of serotonin and dopamine in the brain. EBP has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. EBP has been found to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
EBP has several advantages for lab experiments. EBP is readily available and can be synthesized in large quantities. EBP has a low toxicity profile and is well-tolerated in animal models. EBP has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using EBP in lab experiments. EBP has a short half-life, which may limit its effectiveness in some experiments. EBP may also have different effects in humans compared to animal models.
将来の方向性
There are several future directions for EBP research. One direction is to further investigate the potential use of EBP in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate the potential use of EBP in the treatment of drug addiction and alcoholism. Additionally, future research could focus on optimizing the synthesis method for EBP and developing new analogs with improved pharmacological properties. Finally, future research could investigate the long-term effects of EBP use and its potential for abuse.
In conclusion, EBP is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. EBP acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT1A receptor. EBP also acts as a dopamine D2 receptor antagonist. EBP has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. EBP has several advantages for lab experiments, but there are also limitations to its use. Future research could focus on further investigating the potential use of EBP in the treatment of neuropsychiatric disorders and developing new analogs with improved pharmacological properties.
合成法
EBP can be synthesized by the reaction of 4-ethoxybenzyl chloride with 2-ethoxyphenylpiperazine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or toluene at room temperature. The final product is obtained after purification by column chromatography.
科学的研究の応用
EBP has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. EBP has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. EBP has also been studied for its potential use in the treatment of drug addiction and alcoholism.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-24-19-11-9-18(10-12-19)17-22-13-15-23(16-14-22)20-7-5-6-8-21(20)25-4-2/h5-12H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRUESZAFQHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260898 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)



![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)